3-(4-Ethylpiperazin-1-yl)-6-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O4S/c1-3-24-8-10-25(11-9-24)20-6-7-21(23-22-20)26-12-14-27(15-13-26)33(31,32)19-16-18(28(29)30)5-4-17(19)2/h4-7,16H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLJDLPJLRMOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-Ethylpiperazin-1-yl)-6-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a complex structure that can be represented as follows:
This structure includes two piperazine rings and a pyridazine core, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it exhibits:
- Urease Inhibition : Similar derivatives have shown significant urease inhibition, essential for treating Helicobacter pylori infections. For instance, compounds with similar piperazine moieties demonstrated IC50 values lower than standard inhibitors, indicating strong potential for therapeutic applications .
- Kinase Inhibition : The compound may also interact with kinase pathways, which are critical in cancer biology. Kinase inhibitors are known for their role in regulating cell division and apoptosis .
2. Pharmacological Profiles
The pharmacological profiles of related compounds suggest that they may exhibit:
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against H. pylori.
- Anticancer Potential : The modulation of signaling pathways involved in cancer progression has been observed in other piperazine derivatives, suggesting potential applications in oncology .
Table 1: Biological Activities of Similar Piperazine Derivatives
Case Study 1: Urease Inhibition
A study focused on the synthesis and evaluation of pyridylpiperazine hybrids revealed that certain derivatives exhibited potent urease inhibition. The most active compounds had IC50 values significantly lower than those of established inhibitors, demonstrating the potential of related structures for treating gastric infections .
Case Study 2: Anticancer Activity
Research into piperazine derivatives has highlighted their ability to inhibit various kinases involved in cancer progression. For example, some compounds showed selective inhibition against mutant forms of kinases associated with non-small cell lung cancer (NSCLC), suggesting their utility in targeted cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis and Inferred Properties
Research Findings (Limitations)
While specific activity data for these compounds are unavailable in the provided evidence, structural trends suggest:
- Target Selectivity : Piperazine-sulfonyl motifs in the target compound may favor interactions with receptors requiring dual hydrogen-bond acceptors (e.g., kinases).
- Steric Effects : The 2-methyl group in the target compound’s aryl ring could reduce off-target interactions compared to unsubstituted phenyl analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Ethylpiperazin-1-yl)-6-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, and how do reaction conditions influence yield?
- Methodology : Utilize stepwise nucleophilic substitution and sulfonylation reactions. For example, introduce piperazine groups via SNAr (nucleophilic aromatic substitution) under reflux conditions (60–80°C) in aprotic solvents like DMF or DMSO. Optimize stoichiometry (1:1.2 molar ratio of pyridazine core to piperazine derivatives) to minimize side products. Sulfonylation typically requires sulfonyl chloride derivatives with base catalysis (e.g., triethylamine) at 0–25°C .
- Data Contradictions : Yields vary significantly (40–75%) depending on substituent electron-withdrawing effects and steric hindrance at the pyridazine core. Nitro groups may deactivate the aromatic ring, necessitating harsher conditions .
Q. How can structural characterization of this compound be systematically validated?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for piperazine proton environments (δ 2.5–3.5 ppm) and sulfonyl group confirmation (δ 7.5–8.5 ppm for aromatic protons).
- HRMS : Verify molecular ion peaks with <2 ppm mass accuracy.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with nitro groups) .
Q. What safety protocols are critical during handling and storage?
- Methodology : Use PPE (nitrile gloves, lab coats) and respiratory protection (NIOSH-certified P95 filters) due to potential particulate hazards. Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of sulfonamide bonds. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethylpiperazine vs. methylpiperazine) impact bioactivity in pyridazine derivatives?
- Methodology : Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with varying alkyl/aryl substituents. Test in vitro assays (e.g., enzyme inhibition, cell viability). For example:
- Replace ethylpiperazine with cyclopropyl or benzyl groups to assess steric/electronic effects.
- Compare IC values against reference compounds (e.g., antimicrobial or kinase inhibitors) .
- Data Contradictions : Ethyl groups may enhance membrane permeability but reduce solubility, requiring formulation optimization (e.g., PEGylation) .
Q. What computational approaches predict binding affinities of this compound to biological targets?
- Methodology : Employ molecular docking (AutoDock Vina) and MD (Molecular Dynamics) simulations using protein targets (e.g., kinases, GPCRs). Validate with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry):
- Key Parameters : Docking scores (<–7 kcal/mol suggest strong binding), RMSD (<2 Å for stable complexes), and hydrogen-bonding patterns with active-site residues .
Q. How can process-scale synthesis be optimized for reproducibility?
- Methodology : Apply Quality-by-Design (QbD) principles:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical process parameters (CPPs).
- PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and impurities .
Q. What analytical methods resolve co-eluting impurities in HPLC analysis?
- Methodology : Optimize chromatographic conditions:
- Column : C18 (2.6 µm particle size) with gradient elution (acetonitrile/0.1% TFA in water).
- Detection : UV at 254 nm for nitro groups and 210 nm for sulfonamides.
- Validation : Achieve resolution >1.5 between adjacent peaks; LOD <0.1% for impurities .
Methodological Challenges and Contradictions
- Synthetic Yield vs. Purity : Higher temperatures improve reaction rates but may degrade nitro groups, necessitating trade-offs .
- Bioactivity vs. Toxicity : While ethylpiperazine enhances target engagement, it may increase off-target effects (e.g., hERG channel inhibition), requiring detailed toxicogenomic profiling .
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